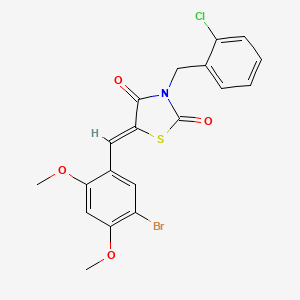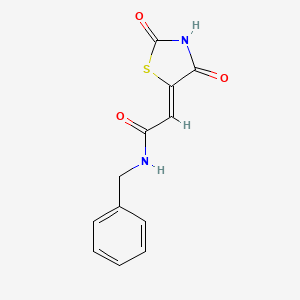![molecular formula C20H17ClN2O2S B3713954 N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3713954.png)
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Descripción general
Descripción
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a naphthalene ring substituted with a methoxy group and a carbamothioyl group attached to a chloromethylphenyl moiety.
Métodos De Preparación
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-methylaniline with thiophosgene to form the corresponding isothiocyanate intermediate.
Coupling Reaction: The intermediate is then reacted with 3-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. The compound’s molecular structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparación Con Compuestos Similares
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-[(3-chloro-2-methylphenyl)carbamothioyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a naphthalene ring, which may result in different chemical and biological properties.
N-[(3-chloro-2-methylphenyl)carbamothioyl]biphenyl-4-carboxamide: This compound contains a biphenyl moiety, which can influence its reactivity and interactions with biological targets.
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methylbutanamide: This compound has a different alkyl chain, affecting its solubility and overall chemical behavior.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-12-16(21)8-5-9-17(12)22-20(26)23-19(24)15-10-13-6-3-4-7-14(13)11-18(15)25-2/h3-11H,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVAJBWIGBFILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(furan-2-yl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B3713875.png)
![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3713889.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B3713899.png)
![(2E)-3-(furan-2-yl)-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3713923.png)
![3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3713929.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3713937.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3713940.png)
![N-[3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3713957.png)
![(2E)-N-[(2-chlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3713965.png)


![(5Z)-5-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3713998.png)
![(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one](/img/structure/B3713999.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine](/img/structure/B3714002.png)
